molecular formula C26H27ClN2O4S B11227175 6-tert-butyl-N-(3-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(3-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11227175
M. Wt: 499.0 g/mol
InChI Key: YAVWZXVTABIXCZ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of various functional groups, such as benzenesulfonyl, tert-butyl, and chloro-methylphenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazine ring. Subsequent functionalization steps introduce the benzenesulfonyl, tert-butyl, and chloro-methylphenyl groups under controlled conditions, often using catalysts and specific reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Purification techniques, including crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

The unique combination of functional groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE distinguishes it from similar compounds. The presence of the benzenesulfonyl group enhances its reactivity and potential biological activity, while the tert-butyl group provides steric hindrance, influencing its stability and interactions with other molecules. The chloro-methylphenyl group further contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-17-20(27)11-8-12-21(17)28-25(30)24-16-29(34(31,32)19-9-6-5-7-10-19)22-15-18(26(2,3)4)13-14-23(22)33-24/h5-15,24H,16H2,1-4H3,(H,28,30)

InChI Key

YAVWZXVTABIXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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